molecular formula C19H17FIN3O2S B11086266 (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11086266
M. Wt: 497.3 g/mol
InChI Key: HRZQTJCLESJRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features fluorine and iodine substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-fluoroaniline with 4-iodobenzaldehyde to form an imine intermediate This intermediate is then reacted with ethyl isothiocyanate to form the thiazinane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-ethyl-N-(4-chlorophenyl)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-3-ethyl-N-(4-methylphenyl)-2-[(4-nitrophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazinane ring structure makes this compound distinct from other similar compounds.

Properties

Molecular Formula

C19H17FIN3O2S

Molecular Weight

497.3 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-2-(4-iodophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17FIN3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26)

InChI Key

HRZQTJCLESJRLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.